(2Z)-8-methoxy-N-(4-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
(2Z)-8-methoxy-N-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-16-7-13-20(14-8-16)35(30,31)28-27-25-21(15-17-5-4-6-22(33-3)23(17)34-25)24(29)26-18-9-11-19(32-2)12-10-18/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLCNHWMCPRGID-RFBIWTDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-8-methoxy-N-(4-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of methoxy groups and the sulfonamido-imino moiety. Common reagents used in these reactions include methoxybenzene, sulfonamide derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-8-methoxy-N-(4-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
The compound (2Z)-8-methoxy-N-(4-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by case studies and data tables.
Molecular Formula
The molecular formula for this compound is .
Anticancer Activity
Research has indicated that derivatives of chromene can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific application of this compound in cancer therapy is still under investigation, but its structural analogs have demonstrated efficacy against various cancer cell lines.
Anti-inflammatory Properties
Compounds containing chromene structures have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound's potential to modulate inflammatory pathways could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of chromene derivatives is well-documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have suggested that the methoxy groups in this compound may enhance its ability to act as an antioxidant.
Antimicrobial Effects
There is growing interest in the antimicrobial properties of chromene derivatives. Research has indicated that such compounds can exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a structurally similar chromene derivative showed significant cytotoxic effects against breast cancer cells (MCF-7). The study utilized various assays to measure cell viability and apoptosis markers, indicating that the compound induced cell death through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, a related chromene derivative was administered to mice with induced paw edema. Results showed a marked reduction in swelling compared to control groups, suggesting that the compound effectively inhibited inflammatory responses.
Case Study 3: Antioxidant Properties
A comparative analysis of several chromene derivatives revealed that one showed superior antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. This finding supports the hypothesis that methoxy substitutions enhance antioxidant capacity.
Table 1: Biological Activities of Chromene Derivatives
Mechanism of Action
The mechanism of action of (2Z)-8-methoxy-N-(4-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous chromene-carboxamide derivatives:
Structural and Functional Group Analysis
- Sulfonamido vs. Sulfamoyl Groups : The target compound’s 4-methylbenzenesulfonamido group (electron-withdrawing) contrasts with the 4-sulfamoylphenyl group in compound 12 . The methyl group in the former may reduce polarity compared to the sulfamoyl’s NH₂, impacting solubility and intermolecular interactions.
- Methoxy Positioning: The 8-methoxy group on the chromene ring in the target compound is absent in 3 and 5, which instead feature oxo or aminophenyl groups. Methoxy substituents generally enhance metabolic stability but may reduce reactivity compared to hydroxyl groups .
- Imino Group Configuration: The (2Z)-imino configuration in the target compound is critical for planar conjugation with the chromene ring, a feature shared with (Z)-N-acetyl-8-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide . This contrasts with compound 3, which has a non-conjugated iminomethyl group .
Biological Activity
The compound (2Z)-8-methoxy-N-(4-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide, often referred to in research as a derivative of chromene, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₅S
Anticancer Properties
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer activity. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.
Antioxidant Activity
The antioxidant capacity of the compound is another area of interest. Chromene derivatives are known to scavenge free radicals, thereby reducing oxidative stress.
- Research Findings : In vitro assays demonstrated that the compound significantly reduced levels of reactive oxygen species (ROS) in cultured cells, suggesting potential protective effects against oxidative damage.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and cardiovascular disorders. The compound has been investigated for its anti-inflammatory properties.
- Case Studies : In animal models, administration of the compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential use in managing inflammatory conditions.
Data Summary
Case Studies and Research Findings
- Anticancer Activity Study : A study published in a peer-reviewed journal highlighted that the compound exhibited cytotoxic effects on breast cancer cells, leading to increased apoptosis rates compared to control groups. This study utilized flow cytometry to assess cell viability and apoptosis markers.
- Oxidative Stress Reduction : Another investigation focused on the antioxidant properties of the compound. Results indicated a significant reduction in lipid peroxidation levels in treated cells, suggesting that the compound could be beneficial in preventing oxidative stress-related diseases.
- Inflammatory Response Modulation : An animal study demonstrated that chronic administration of the compound resulted in lower serum levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Optimize solvent polarity (e.g., DMF for solubility) and temperature (80–100°C) to enhance imine bond formation. Use catalytic acids (e.g., acetic acid) to accelerate Schiff base reactions .
- Purification: Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to separate stereoisomers. Monitor intermediates via TLC (Rf ≈ 0.3–0.5 in 3:7 hexane:EtOAc) .
- Yield Improvement: Introduce inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups during coupling steps .
Q. What spectroscopic techniques confirm the stereochemistry and functional group arrangement?
Methodological Answer:
- 2D NMR: Use HSQC and HMBC to resolve overlapping signals in aromatic regions. For example, the Z-configuration of the imine bond is confirmed by NOESY cross-peaks between the chromene methoxy and sulfonamide protons .
- IR Spectroscopy: Identify key stretches (e.g., C=O at ~1680 cm⁻¹, N–H at ~3300 cm⁻¹) to verify carboxamide and sulfonamide groups .
- Mass Spectrometry: High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 521.1542) confirms molecular integrity .
Advanced Research Questions
Q. How can contradictions between experimental crystallographic data and computational models be resolved?
Methodological Answer:
- Refinement Protocols: Use SHELXL (v.2018) to refine X-ray data, applying restraints for bond lengths/angles. Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with experimental unit cell parameters .
- Discrepancy Analysis: If torsional angles differ by >5°, re-evaluate solvent masking or thermal displacement parameters (Uₖₗ) in SHELX .
Q. What strategies address disordered solvent molecules or partial occupancy in crystal structure refinement?
Methodological Answer:
-
SHELXL Constraints: Apply PART and EXYZ commands to model disordered toluene solvent. Use ISOR restraints to limit anisotropic displacement of methoxy groups .
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Validation Tools: Cross-validate with PLATON’s ADDSYM to detect missed symmetry elements in space group P2₁/n .
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Data Table (Crystal Parameters):
Parameter Value Space group P2₁/n a, b, c 14.4225, 8.0836, 16.2749 Å β 107.263° V 1811.9 ų
Q. What considerations are critical for analyzing the compound’s biological activity in vitro?
Methodological Answer:
- Assay Design: Use dose-response curves (0.1–100 µM) to evaluate IC₅₀ values in kinase inhibition assays. Include positive controls (e.g., staurosporine) and vehicle controls (DMSO ≤0.1%) .
- Structure-Activity Relationships (SAR): Modify the 4-methylbenzenesulfonamido group to assess steric effects on target binding. Compare bioactivity with analogs lacking the chromene methoxy group .
- Solubility Optimization: Use co-solvents (e.g., PEG-400) to enhance aqueous solubility for cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
